Sclareol Diacetate

Description

Significance of Natural Product Diterpenoids in Chemical Biology and Drug Discovery Research

Natural product diterpenoids, including those of the labdane (B1241275) type, represent a rich reservoir of chemical scaffolds for the development of new therapeutic agents. vulcanchem.combg.ac.rs Their wide range of biological activities includes antimicrobial, anti-inflammatory, cytotoxic, and antiprotozoal properties. vulcanchem.com In chemical biology, these compounds serve as valuable tools to probe complex biological pathways, such as apoptosis and cell cycle regulation. vulcanchem.com The intricate stereochemistry and functional group arrays of labdane diterpenoids present unique opportunities for synthetic chemists to develop novel analogues with potentially enhanced potency and selectivity. acs.org The exploration of these natural products continues to be a vital component of drug discovery programs, aiming to identify new leads for treating a variety of human diseases, including cancer and infectious diseases. vulcanchem.combg.ac.rs

Overview of Sclareol-Type Diterpenoids in Scientific Literature

Within the broad class of labdane diterpenoids, sclareol (B1681606) and its related compounds have been a particular focus of scientific inquiry. Sclareol, a labdane diterpene alcohol, is a prominent constituent of Clary Sage (Salvia sclarea) and is recognized for its own array of biological activities, including antifungal and antibacterial properties. chemicalbook.comfrontiersin.org Scientific literature extensively documents sclareol's use as a starting material for the semi-synthesis of various valuable compounds, most notably ambroxide, a key component in the fragrance industry. frontiersin.org Research has also delved into the biotransformation of sclareol by microorganisms to produce a variety of hydroxylated and oxidized analogues, expanding the chemical diversity of this subclass of diterpenoids. chemicalbook.com

Research Trajectories for Sclareol Diacetate and Related Analogues

Research into sclareol derivatives has led to the investigation of compounds where its hydroxyl groups are modified, such as in this compound. This compound is synthesized through the acetylation of both of sclareol's hydroxyl groups. vulcanchem.com This structural modification has been shown to be critical in structure-activity relationship (SAR) studies. For instance, while sclareol exhibits notable antischistosomal activity, this compound is devoid of this effect, indicating the essential role of the free hydroxyl groups for its antiparasitic action. vulcanchem.com

Conversely, this compound serves as a key intermediate in the synthesis of other (E)-Labd-13-ene-8,15-diol derivatives that have demonstrated significant anticancer activity. vulcanchem.comcymitquimica.com Research has shown that derivatives synthesized from this compound can inhibit the growth of certain cancer cell lines at nanomolar concentrations. vulcanchem.com These findings underscore a primary research trajectory for this compound as a pivotal building block in the creation of novel therapeutic candidates, particularly in oncology. Further investigations are focused on elucidating the mechanisms of action of these derivatives and optimizing their pharmacological profiles. vulcanchem.com

Structure

3D Structure

Properties

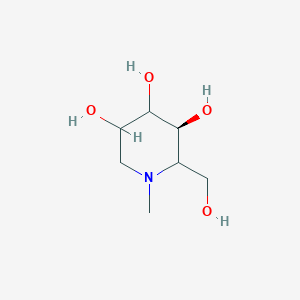

Molecular Formula |

C7H15NO4 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(3S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4?,5?,6-,7?/m0/s1 |

InChI Key |

AAKDPDFZMNYDLR-NDTYDCLXSA-N |

Isomeric SMILES |

CN1CC(C([C@H](C1CO)O)O)O |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O |

Origin of Product |

United States |

Occurrence and Research Oriented Isolation Methodologies of Sclareol Type Diterpenoids

Natural Sources and Distribution of Sclareol-Producing Organisms

Sclareol (B1681606) is found in a limited number of plant species across different families. nih.gov Its primary commercial source is clary sage (Salvia sclarea), but it has also been identified in other related and unrelated species. frontiersin.orgcanada.ca

Salvia sclarea L. (Clary Sage) as a Primary Source

Salvia sclarea, commonly known as clary sage, is a biennial or perennial herb belonging to the Lamiaceae family and is the most significant commercial source of sclareol. plos.orgbiolandes.com This plant is widely cultivated in various regions, including Europe and North America, for its essential oil and, more specifically, for sclareol extraction. nih.gov

The highest concentrations of sclareol are not found uniformly throughout the plant. Research has shown that the inflorescences, particularly the calyces of the flowers, are the primary sites of sclareol accumulation. plos.orgresearchgate.net Studies have revealed that the calyces can contain up to 30 times more sclareol per unit of dry weight than the leaves. plos.org Sclareol exists in a crystalline form on the epicuticle of the calyces. plos.orgnih.gov The concentration of sclareol in the essential oil of S. sclarea can vary, with some studies reporting it to be around 5.2% to 14.62% of the oil. tandfonline.comresearchgate.net However, direct solvent extraction of the plant material, particularly the flowering tops and stems, yields a much higher quantity of sclareol, indicating that it is not efficiently extracted through steam distillation. plos.org

Other Salvia Species and Related Genera

While S. sclarea is the principal source, sclareol has also been detected in other species of the Salvia genus. These include:

Salvia officinalis (Common Sage): This species, along with its cultivars, is known to produce sclareol. canada.cacanada.ca

Salvia judaica (Judean Sage) canada.ca

Salvia palaestina : The essential oil of this species has been found to contain significant percentages of sclareol, with some reports indicating around 20%. canada.ca

Salvia desoleana canada.ca

Salvia macrosiphon : The essential oil of this species has been reported to contain sclareol at about 8.60%. academicjournals.org

Beyond the Salvia genus, sclareol has been identified in other related genera within the Lamiaceae family, such as some species of Stachys. canada.cacanada.ca

Identification in Non-Traditional Sources (e.g., Nicotiana glutinosa L.)

Sclareol is not exclusive to the Lamiaceae family. It has been identified in several other unrelated plant species, highlighting a broader distribution than initially thought.

Nicotiana glutinosa (Solanaceae): This species of tobacco is a notable non-traditional source of sclareol. frontiersin.orgcanada.ca The diterpene, along with 13-epi-sclareol, has been isolated from the surface of its leaves. microbiologyresearch.orgmicrobiologyresearch.org Aromatic products derived from N. glutinosa leaves have been shown to contain sclareol, with concrete containing up to 14.2% and resinoid about 6.9%. frontiersin.orgmdpi.com

Cistus creticus (Cistaceae): Sclareol has been isolated from the leaves of this plant. frontiersin.orgcanada.ca

Cleome spinosa (Brassicaceae): This species is another identified source of sclareol. frontiersin.orgnih.gov

Juniperus phoenicea (Cupressaceae): The essential oils from the leaves and berries have been found to contain sclareol. canada.ca

Astragalus brachystachys (Fabaceae): This plant has also been identified as a source of sclareol. canada.ca

Table 1: Selected Natural Sources of Sclareol

| Family | Genus | Species | Common Name | Primary Part(s) |

|---|---|---|---|---|

| Lamiaceae | Salvia | sclarea | Clary Sage | Inflorescences (Calyces) |

| Lamiaceae | Salvia | officinalis | Common Sage | Leaves, Stems |

| Lamiaceae | Salvia | palaestina | Palestine Sage | Aerial Parts |

| Solanaceae | Nicotiana | glutinosa | - | Leaves |

| Cistaceae | Cistus | creticus | Pink Rock-Rose | Leaves |

Factors Influencing Sclareol Content in Biological Systems for Research Purposes

The yield and concentration of sclareol in producing organisms are not constant and can be influenced by a variety of factors. Understanding these variables is crucial for research purposes to optimize isolation and ensure consistency in studies.

Genetic Factors: Different species and even different populations or chemotypes within the same species can exhibit significant variations in sclareol content. mdpi.comscentree.co For instance, certain populations of S. sclarea have been identified as having particularly high levels of sclareol. mdpi.com

Ontogeny (Developmental Stage): The phenological stage of the plant at the time of harvest is a critical factor. researchgate.net The concentration of sclareol in S. sclarea is generally highest during the full bloom stage of the inflorescences. plos.org

Environmental and Geographic Factors: Climate, geography, temperature, and soil conditions can all impact the production of secondary metabolites like sclareol. frontiersin.orgnih.gov For example, wild populations of S. sclarea from different geographic locations can show different chemical profiles. researchgate.net

Cultivation vs. Wild Conditions: Studies comparing wild and cultivated S. sclarea have found that while the main chemical profiles are similar, there can be differences in the percentages of specific components, including sclareol. researchgate.net

Plant Part: As established, the distribution of sclareol within the plant is not uniform. In S. sclarea, the inflorescences, and specifically the calyces, are the richest source. plos.org In N. glutinosa, it is concentrated on the leaf surface. microbiologyresearch.org

Table 2: Factors Affecting Sclareol Content

| Factor Category | Specific Factor | Effect on Sclareol Content |

|---|---|---|

| Biological | Plant Species/Genus | Presence and baseline concentration vary significantly (e.g., Salvia vs. Nicotiana). |

| Genetic Strain/Population | Different populations of the same species can have higher or lower yields. mdpi.com | |

| Plant Organ | Concentration is localized (e.g., calyces in S. sclarea). plos.org | |

| Developmental Stage | Content varies with phenological stage; often highest at full bloom. researchgate.net | |

| Environmental | Geography & Climate | Can influence the overall chemical profile of the plant. frontiersin.orgnih.gov |

| Cultivation Practices | Can affect the yield and composition of essential oils and extracts. researchgate.net |

Research-Scale Isolation and Extraction Techniques for Diterpenoids

The isolation of diterpenoids like sclareol from plant matrices for research purposes involves several established laboratory techniques. The choice of method depends on the source material, the scale of the extraction, and the desired purity of the final product.

Solid-Liquid Extraction: This is the most common and efficient method for obtaining sclareol, especially from S. sclarea. plos.orgnih.gov It involves the use of organic solvents to extract the compound from the dried and ground plant material.

Solvents: Non-polar solvents such as hexane (B92381) are frequently used. plos.orgnih.gov Other solvents like ethanol (B145695) and acetone (B3395972) have also been employed in the extraction of diterpenoids from various plant sources. nih.govresearchgate.net

Process: The plant material (e.g., the "straw" or inflorescences of clary sage) is soaked or percolated with the solvent. galen-n.com The resulting solution, known as a "concrete" in the perfume industry, is then processed to isolate the sclareol. galen-n.comresearchgate.net For research, small-scale soaking and partitioning with different solvents (e.g., hexane, ethyl acetate) can be used to fractionate the extract. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. researchgate.net SFE is advantageous as it avoids the use of large quantities of organic solvents. By manipulating pressure and temperature, it is possible to selectively extract different classes of compounds. For instance, a multi-step SFE process can first remove lighter monoterpenes and sesquiterpenes at lower pressures, followed by the extraction of sclareol at a higher pressure. researchgate.net

Chromatographic Purification: Following initial extraction, chromatographic techniques are essential for purifying sclareol for detailed research.

Column Chromatography: This is a standard method for separating compounds from a crude extract. Silica (B1680970) gel and other stationary phases are used to separate diterpenes based on their polarity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity sclareol, preparative HPLC is a highly effective technique. nih.govd-nb.info It offers high resolution and is faster than many traditional chromatographic methods.

Other Techniques: Methods like high-speed counter-current chromatography have also been proposed for the separation of diterpenes from Salvia plants. nih.gov

It is important to note that steam distillation, a common method for obtaining essential oils, is inefficient for sclareol extraction due to its low volatility. plos.org Industrial yields from steam distillation are exceedingly low (e.g., 0.01%) compared to solvent extraction (e.g., 1.5%). plos.orgresearchgate.net

Chemical Synthesis and Derivatization Approaches for Sclareol Diacetate and Analogues

Total Synthesis Strategies Utilizing Sclareol (B1681606) as a Chiral Building Block

(-)-Sclareol is a readily available and versatile chiral building block for the total synthesis of numerous natural products. researchgate.netresearchgate.netasu.edu Its inherent stereochemistry makes it an attractive starting material for creating complex molecular architectures, including sesquiterpenoids, diterpenoids, and sesterterpenoids. researchgate.netasu.edu The use of sclareol as a chiral educt facilitates access to diverse synthetic key intermediates, promoting sustainable and efficient synthetic routes to valuable bioactive molecules. researchgate.netresearchgate.netasu.edu

The strategic manipulation of sclareol's functional groups allows for the construction of various cyclic systems. For instance, the conversion of (-)-sclareol to the diketone intermediate 7 is a key step in the synthesis of (+)-totarol. arkat-usa.orgresearchgate.net This transformation can be achieved through a multi-step sequence involving the initial conversion of sclareol to its diacetate 3 . arkat-usa.orgresearchgate.net This approach highlights how the inherent chirality of sclareol is preserved and transferred to the final product.

Semi-Synthetic Routes and Structural Modifications of Sclareol for Activity Studies

Semi-synthetic modifications of sclareol are widely employed to investigate structure-activity relationships (SAR) and to develop analogues with enhanced biological activities. These modifications often target the hydroxyl groups and the side chain of the sclareol scaffold.

Oxidation reactions are a common strategy to modify the sclareol structure. For example, the oxidation of sclareol using potassium permanganate (B83412) (KMnO4) and magnesium sulfate (B86663) (MgSO4) in acetone (B3395972) leads to the substitution of the allylic alcohol with a keto group, forming compound 1 . acs.org This modification has been utilized in the synthesis of analogues to study their anthelmintic activity. acs.org Other oxidative degradation methods, such as using chromic anhydride (B1165640) or ozonolysis, have also been employed, particularly in the industrial synthesis of sclareolide, a key intermediate for Ambrox®. google.com

Dehydration of sclareol and its derivatives can lead to the formation of new double bonds, providing access to a different set of analogues. For instance, the dehydration of compound 1 (the keto-derivative of sclareol) with iodine in toluene (B28343) yields compound 2 . acs.org Dehydration can also be achieved using other reagents; for example, acetic anhydride has been used to study the dehydration of sclareol and 13-episclareol, leading to a mixture of manoyl oxide and 13-epimanoyl oxide. scispace.comscispace.com The dehydration of sclareol can also be facilitated by heat, as observed by the rapid formation of sclareol crystals on clary sage calyces when heated. nih.gov

The Heck coupling reaction is a powerful tool for the C-C bond formation and has been successfully applied to sclareol for aryl derivatization. acs.orgmdpi.comorganic-chemistry.org This palladium-catalyzed reaction allows for the introduction of various aryl groups onto the sclareol backbone, leading to the synthesis of novel analogues with potential biological activities. acs.orgresearchgate.netnih.gov For instance, the Heck coupling of sclareol with different phenyl substituents has been explored to improve its antischistosomal activity. acs.org Microwave-assisted Heck reactions have been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. acs.org The reaction can be performed directly on sclareol or on its dehydrated derivatives. acs.org

| Derivative | Aryl Substituent | Biological Activity (IC50) | Reference |

| Compound 7 | Unsubstituted Phenyl | ~5.5 μM (antischistosomal) | acs.org |

| Compound 8 | 4-Chloro | ~3.5 μM (antischistosomal) | acs.org |

| Compound 9 | 3,4-Dichloro | Decreased activity | acs.org |

| Compound 12 | 4-Fluoro | ~2.2 μM (antischistosomal) | acs.org |

| SS-12 | 4-Fluorophenyl | 0.082 µM (anti-cancer, PC-3 cells) | researchgate.netnih.gov |

Ozonolysis is a key reaction for the cleavage of the double bond in the side chain of sclareol and its derivatives, such as sclareol diacetate. arkat-usa.orgresearchgate.netperfumerflavorist.com This reaction is instrumental in the synthesis of important intermediates. For example, the ozonolysis of this compound (3 ) followed by a palladium(II)-catalyzed rearrangement and subsequent elimination gives rise to an exocyclic olefin, which upon further ozonolysis yields the diketone 7 . arkat-usa.orgresearchgate.net The ozonolysis of this compound can also lead to the formation of 8α-acetoxy-14,15-bisnorlabdan-13-one when treated with Cu(OAc)2·H2O. molaid.com

Heck Coupling Reactions for Aryl Derivatization

Development of Novel Synthetic Methodologies for this compound Analogues

The development of novel synthetic methodologies continues to expand the accessible chemical space of this compound analogues. These efforts focus on improving efficiency, selectivity, and sustainability.

One area of development is the use of biocatalysis. Engineered P450 enzymes have been utilized for the regioselective C-H oxidation of sclareol at various positions, providing access to functionalized intermediates that are difficult to obtain through traditional chemical methods. nih.govchemrxiv.orgnih.gov This enzymatic approach offers a green and efficient alternative for generating structural diversity.

Furthermore, new catalytic systems are being explored for known transformations. For instance, advancements in the Heck coupling reaction include the development of ligand-free palladium-catalyzed methods and the use of novel palladium complexes that are active under mild conditions, even for challenging substrates like aryl chlorides. nih.govorganic-chemistry.org These improved methods can be applied to the synthesis of sclareol analogues, potentially leading to more efficient and environmentally friendly processes. bg.ac.rsresearchgate.net

Chemoenzymatic Synthesis Approaches

The synthesis of this compound can be achieved through traditional chemical methods and modern chemoenzymatic strategies. While chemical synthesis is well-established, chemoenzymatic routes offer significant advantages in terms of selectivity and sustainability. biorxiv.org

A standard chemical synthesis involves the quantitative acetylation of sclareol's two hydroxyl groups. This is typically accomplished by reacting sclareol with an acetylating agent like acetyl chloride in the presence of a base or catalyst. arkat-usa.orgtandfonline.comacs.org A common laboratory protocol uses N,N-dimethylaniline as a catalyst and dichloromethane (B109758) as the solvent, achieving high yields. arkat-usa.org

| Parameter | Details | Reference |

| Reactants | (-)-Sclareol, Acetyl chloride (AcCl) | arkat-usa.org |

| Catalyst/Base | N,N-dimethylaniline (PhNMe2) | arkat-usa.org |

| Solvent | Dichloromethane (CH2Cl2) | arkat-usa.org |

| Temperature | Room Temperature | arkat-usa.org |

| Reaction Time | 26 hours | arkat-usa.org |

| Yield | 96% | arkat-usa.org |

| A representative chemical synthesis of this compound. |

Chemoenzymatic synthesis represents a more advanced and greener alternative, leveraging the high selectivity of enzymes to catalyze specific reactions under mild conditions. biorxiv.orgacs.org For the synthesis of esters like this compound, lipase-catalyzed acylation is a prominent strategy. nih.gov Lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B), are widely recognized for their efficiency in catalyzing esterification and transesterification reactions with high regioselectivity and enantioselectivity, often in non-aqueous solvents. nih.govnih.gov

While specific literature detailing the lipase-catalyzed synthesis of this compound is sparse, the principles are well-documented for the acylation of other polyhydroxy compounds. nih.govacs.org The enzymatic process would typically involve the reaction of sclareol with an acyl donor, such as vinyl acetate (B1210297), which also serves to drive the reaction forward by producing a non-reactive byproduct (acetaldehyde). This approach avoids the use of harsh chemical reagents and chlorinated solvents. nih.gov The high selectivity of enzymes can be particularly advantageous in the synthesis of analogues where only one of the two hydroxyl groups is targeted for acylation, a task that requires complex protection-deprotection steps in traditional chemistry. acs.org

| Parameter | Proposed Details | Rationale / Reference |

| Reactants | Sclareol, Vinyl acetate | Vinyl acetate is a common and effective acyl donor in enzymatic reactions. nih.gov |

| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | CAL-B is highly effective for regioselective acylation of polyols. nih.govnih.gov |

| Solvent | 2-Methyl-2-butanol or Dioxane | These are solvents in which lipases have shown high activity and stability. nih.govnih.gov |

| Temperature | Room Temperature to 45 °C | Enzymatic reactions proceed under mild temperature conditions. nih.gov |

| Expected Advantages | High regioselectivity, mild conditions, reduced waste | Biocatalysis is known for these benefits over traditional chemical methods. biorxiv.orgacs.org |

| A proposed chemoenzymatic approach for this compound synthesis. |

Green Chemistry Principles in Sclareol-Derived Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes that minimize environmental impact. The synthesis of sclareol-derived compounds, including this compound, can be evaluated against these principles to identify more environmentally benign methodologies. acs.orgmsu.edu

The 12 Principles of Green Chemistry provide a framework for this evaluation: acs.orgmsu.edu

Prevention : It is better to prevent waste than to treat it. acs.org

Atom Economy : Maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Design syntheses to use and generate substances with little or no toxicity. acs.org

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org

Safer Solvents and Auxiliaries : Minimize or avoid the use of auxiliary substances like solvents. acs.org

Design for Energy Efficiency : Conduct reactions at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks : Use renewable raw materials. Sclareol itself is a renewable feedstock. arkat-usa.org

Reduce Derivatives : Minimize or avoid unnecessary derivatization (e.g., protecting groups). acs.org

Catalysis : Catalytic reagents (especially highly selective ones like enzymes) are superior to stoichiometric reagents. acs.org

Design for Degradation : Design chemical products to break down into innocuous products at the end of their function. msu.edu

Real-time Analysis for Pollution Prevention : Develop analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. msu.edu

Inherently Safer Chemistry for Accident Prevention : Choose substances and the form of a substance used in a process to minimize the potential for chemical accidents. msu.edu

A chemoenzymatic approach aligns more closely with several green chemistry principles:

Catalysis (Principle 9) : It employs enzymes, which are biodegradable, highly efficient, and selective catalysts. biorxiv.org

Reduce Derivatives (Principle 8) : The high specificity of enzymes can eliminate the need for protecting groups when synthesizing mono-acetylated analogues, thus shortening the synthetic route and reducing waste. acs.org

Safer Solvents (Principle 5) : Enzymatic reactions can often be performed in greener solvents, avoiding the use of chlorinated hydrocarbons. biorxiv.org

Energy Efficiency (Principle 6) : Biocatalytic processes typically operate under mild conditions (ambient temperature and pressure), reducing energy consumption. biorxiv.org

Waste Prevention (Principle 1) : Higher selectivity and fewer side-products lead to less waste and a lower E-Factor (mass of waste / mass of product). msu.edu

| Green Chemistry Principle | Chemical Synthesis arkat-usa.org | Proposed Chemoenzymatic Synthesis |

| Principle 5: Safer Solvents | Uses dichloromethane, a hazardous solvent. | Can use greener solvents like 2-methyl-2-butanol. |

| Principle 6: Energy Efficiency | Room temperature, but may require energy for solvent removal/purification. | Operates at mild, ambient temperatures. |

| Principle 8: Reduce Derivatives | For selective mono-acetylation, would require protection/deprotection steps. | High regioselectivity of enzymes can avoid the need for protecting groups. acs.org |

| Principle 9: Catalysis | Uses a chemical catalyst (N,N-dimethylaniline). | Uses a biodegradable and highly selective biocatalyst (lipase). |

Comparison of synthesis approaches based on Green Chemistry Principles.

By embracing chemoenzymatic methods and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, selective, and environmentally sustainable, aligning with the goals of modern chemical manufacturing.

Mechanistic Biological Activities in Research Models: Cellular and Molecular Insights

Mechanistic Investigations of Anticancer Activities in Cellular Models

Detailed mechanistic investigations focusing specifically on Sclareol (B1681606) Diacetate are not extensively documented in current research. The available information points towards the activity of its derivatives.

Specific studies detailing the effects of Sclareol Diacetate on cell cycle progression, including its potential to induce G0/G1 or S-phase arrest, are not available in the reviewed scientific literature. However, preliminary data concerning derivatives synthesized from this compound suggest that they may interfere with cell cycle progression. vulcanchem.com For instance, compounds derived from this compound have been noted to inhibit the growth of murine leukemia P388 cell lines, an effect that is often linked to cell cycle modulation. vulcanchem.com

While direct evidence for this compound inducing programmed cell death is scarce, its derivatives are thought to exert their anticancer effects through this mechanism. vulcanchem.com

There is a lack of specific research findings demonstrating that this compound directly induces apoptosis through mechanisms like caspase activation or Poly (ADP-ribose) polymerase (PARP) cleavage. The pro-apoptotic activity is suggested for its derivatives, but the specific molecular events have not been fully elucidated. vulcanchem.com

Preliminary evidence suggests that the anticancer activity of compounds derived from this compound may be linked to the induction of apoptosis through mitochondrial-mediated pathways. vulcanchem.com However, specific studies confirming its role in causing mitochondrial membrane potential loss or cytochrome c release are not currently available.

The direct impact of this compound on the expression or function of key apoptosis-regulating proteins such as BAX, Bcl-2, or p53 has not been characterized in research studies.

There is no available scientific evidence to indicate that this compound is involved in the DNA damage and repair pathways. Studies detailing its effect on the phosphorylation of key proteins like H2AX, ATR (Ataxia Telangiectasia and Rad3-related), or Chk1 (Checkpoint kinase 1) have not been reported.

Mitochondrial-Mediated Pathways (e.g., Membrane Potential Loss, Cytochrome c Release)

Modulation of Cellular Signaling Pathways by Sclareol

Sclareol, a natural diterpene, has been the subject of various studies to elucidate its effects on cellular and molecular pathways. Research has demonstrated its ability to interact with and modulate several key signaling cascades involved in cellular processes such as inflammation, proliferation, apoptosis, and chemo-sensitization.

MAPK/ERK Signaling Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Studies have shown that sclareol can modulate this pathway in various research models.

In the context of bone metabolism, sclareol has been found to inhibit the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)-induced activation of the MAPK/ERK pathway. nih.govresearchgate.net This inhibition is a key mechanism behind sclareol's ability to suppress osteoclastogenesis, the process of bone resorption. nih.govresearchgate.net By downregulating the phosphorylation of ERK and p38, sclareol effectively hinders the signaling that leads to the formation and activation of osteoclasts. nih.govnih.gov This was observed in in vitro studies using bone marrow-derived macrophages and has been linked to the prevention of bone loss in an ovariectomy-induced osteoporosis mouse model. nih.govresearchgate.net

Furthermore, sclareol's anti-inflammatory properties are also attributed to its regulation of the MAPK pathway. nih.govfrontiersin.org In models of lipopolysaccharide (LPS)-induced inflammation, sclareol has been shown to suppress MAPK signaling, contributing to the reduction of inflammatory responses. nih.govresearchgate.net For instance, it ameliorated LPS-induced acute lung injury in mice by inhibiting the MAPK pathway. researchgate.netresearchgate.net

The table below summarizes key findings on sclareol's regulation of the MAPK/ERK pathway in different research models.

| Research Model | Key Findings | Reference |

| Ovariectomy-induced osteoporosis mouse model | Sclareol prevented bone loss by suppressing the MAPK/ERK signaling pathway. | nih.govresearchgate.net |

| Bone marrow-derived macrophages (in vitro) | Sclareol inhibited RANKL-induced osteoclast formation and function by inhibiting MAPK/ERK pathway activation. | nih.gov |

| LPS-stimulated RAW264.7 macrophages (in vitro) | Sclareol exhibited anti-inflammatory effects by reducing the expression of iNOS and COX-2, partly through MAPK pathway inhibition. | researchgate.net |

| LPS-induced acute lung injury in mice | Sclareol ameliorated lung injury by suppressing MAPK signaling. | researchgate.netnih.gov |

NF-κB Pathway Attenuation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is associated with inflammatory diseases and cancer. Research indicates that sclareol can effectively attenuate this pathway.

Similar to its effect on the MAPK/ERK pathway, sclareol has been shown to inhibit RANKL-induced NF-κB activation in osteoclast precursor cells. nih.govcabidigitallibrary.org This suppression is a critical component of its inhibitory effect on osteoclastogenesis. nih.govcabidigitallibrary.org

In the context of inflammation, sclareol has demonstrated the ability to suppress the NF-κB signaling pathway in various models. nih.govfrontiersin.org For instance, it has been found to ameliorate lipopolysaccharide (LPS)-induced lung injury and paw edema in mice by inhibiting NF-κB signaling. nih.govresearchgate.net In diabetic mice, sclareol was shown to protect against liver injury by suppressing the NF-κB/NLRP3 signaling pathway, which in turn reduced inflammatory cytokines and hepatic lipid accumulation. nih.gov Studies on LPS-stimulated macrophages have also confirmed that sclareol's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway. nih.govresearchgate.net

The following table outlines the research findings on sclareol's attenuation of the NF-κB pathway.

| Research Model | Key Findings | Reference |

| Ovariectomy-induced osteoporosis mouse model | Sclareol prevented bone loss by suppressing the NF-κB signaling pathway. | nih.govcabidigitallibrary.org |

| Bone marrow-derived macrophages (in vitro) | Sclareol inhibited RANKL-induced osteoclastogenesis by suppressing NF-κB pathway activation. | nih.govcabidigitallibrary.org |

| Diabetic mice (T1DM) | Sclareol ameliorated liver injury by inhibiting the NF-κB/NLRP3-mediated inflammatory pathway. | nih.gov |

| LPS-stimulated RAW264.7 macrophages (in vitro) | Sclareol reduced the expression of inflammatory mediators by inhibiting the NF-κB pathway. | nih.govresearchgate.net |

| LPS-induced lung injury in mice | Sclareol ameliorated inflammation by suppressing NF-κB signaling. | nih.govresearchgate.net |

JAK2/STAT3 Pathway Modulation

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is integral to cellular proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers.

Studies have indicated that sclareol can modulate the JAK2/STAT3 pathway, particularly in the context of cancer. In breast cancer cells, sclareol has been shown to interact with STAT3 and attenuate its phosphorylation. brieflands.com This is significant as high levels of phosphorylated STAT3 (p-STAT3) are associated with increased metastasis in several cancers. brieflands.com While sclareol did not appear to affect the gene expression of JAK2 or STAT3, its ability to inhibit the post-translational phosphorylation of STAT3 suggests a direct or indirect interaction with the protein itself. brieflands.com This inhibition of STAT3 activation is a potential mechanism for sclareol's pro-apoptotic effects in breast cancer cells. brieflands.com

The table below summarizes the key findings regarding sclareol's modulation of the JAK2/STAT3 pathway.

| Research Model | Key Findings | Reference |

| Breast cancer cells (in vitro) | Sclareol attenuated the phosphorylation of STAT3, suggesting an inhibitory effect on the JAK2/STAT3 signaling pathway. | brieflands.com |

GSK3β-AP1/Snail and JNK-AP1 Axis in Chemo-Sensitization

Research has explored the role of sclareol in sensitizing cancer cells to chemotherapy, with a focus on the Glycogen Synthase Kinase 3 beta (GSK3β)-Activator Protein 1 (AP1)/Snail and c-Jun N-terminal Kinase (JNK)-AP1 signaling axes. These pathways are involved in regulating the expression of proteins associated with drug resistance.

In human non-small cell lung cancer (NSCLC) A549 cells, which are inherently resistant to cisplatin (B142131), sclareol has been shown to enhance the efficacy of this chemotherapeutic agent. nih.govresearchgate.net The mechanism behind this chemo-sensitization involves the suppression of the expression of Excision Repair Cross-Complementation group 1 (ERCC1), a protein linked to cisplatin resistance. nih.govresearchgate.net Sclareol achieves this by inhibiting the upstream AKT-GSK3β-AP1/Snail and JNK-AP1 pathways. nih.govresearchgate.netresearchgate.net By downregulating these pathways, sclareol reduces the expression of ERCC1, thereby making the cancer cells more susceptible to cisplatin-induced apoptosis. nih.govresearchgate.net These findings were also supported by in vivo studies using a murine xenograft tumor model. nih.govresearchgate.net

The table below details the findings on sclareol's role in modulating the GSK3β-AP1/Snail and JNK-AP1 axes for chemo-sensitization.

| Research Model | Key Findings | Reference |

| A549 human lung adenocarcinoma cells (in vitro) | Sclareol sensitized cells to cisplatin by suppressing the AKT-GSK3β-AP1/Snail and JNK-AP1 pathways, leading to decreased ERCC1 expression. | nih.govresearchgate.net |

| Murine xenograft tumor model (A549 cells) | Combination of sclareol and cisplatin showed greater anti-tumor activity, partly due to sclareol-mediated decrease in ERCC1. | nih.govresearchgate.net |

Caveolin-1 Upregulation as a Tumor Suppressor Mechanism

Caveolin-1 (Cav-1) is a scaffolding protein that is a principal component of caveolae and is often considered a tumor suppressor. Its expression is frequently lost during tumorigenesis.

Studies have identified Cav-1 as a potential target of sclareol in cancer cells. In HeLa cervical cancer cells, sclareol treatment led to an increase in the expression of Cav-1 in a time-dependent manner. nih.govnih.gov This upregulation of Cav-1 was correlated with decreased cell viability and induced apoptosis, suggesting that Cav-1 acts as a tumor suppressor in these cells. nih.govnih.govspandidos-publications.com Furthermore, the overexpression of Cav-1 in HeLa cells enhanced their sensitivity to sclareol treatment. nih.govresearchgate.net Interestingly, the protein level of copper-zinc superoxide (B77818) dismutase (SOD1), which is implicated in cancer development, was found to be negatively correlated with Cav-1 expression. nih.govresearchgate.net Sclareol also sensitized cancer cells to the anticancer effects of bortezomib (B1684674) by targeting Cav-1 and SOD1. nih.govnih.gov

The following table summarizes the research on sclareol's upregulation of Caveolin-1.

| Research Model | Key Findings | Reference |

| HeLa cervical cancer cells (in vitro) | Sclareol inhibited cell proliferation and induced apoptosis by upregulating the expression of the tumor suppressor Caveolin-1. | nih.govnih.gov |

| HeLa cells overexpressing Cav-1 (in vitro) | Overexpression of Cav-1 enhanced the sensitivity of HeLa cells to sclareol treatment. | nih.govresearchgate.net |

Endoplasmic Reticulum Stress Pathway Interactions (e.g., IRE-1, PERK)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which activates the unfolded protein response (UPR). The UPR is mediated by three main sensors: Inositol-requiring enzyme 1 (IRE-1), PRKR-like endoplasmic reticulum kinase (PERK), and Activating transcription factor 6 (ATF6).

Research has investigated the effect of sclareol on the ER stress pathway in gastric cancer cells. In MKN-45 gastric cancer cells, sclareol was found to induce ER stress by modulating the expression of IRE-1 and PERK. umsu.ac.irumsu.ac.irresearchgate.net Specifically, treatment with sclareol at certain concentrations led to a significant increase in the expression of both IRE-1 and PERK genes and their corresponding proteins. umsu.ac.irumsu.ac.irresearchgate.net This induction of ER stress is a potential mechanism by which sclareol can inhibit cancer cell growth, as prolonged or intense ER stress can lead to apoptosis. umsu.ac.ir

The table below presents the findings on sclareol's interaction with the ER stress pathway.

| Research Model | Key Findings | Reference |

| MKN-45 gastric cancer cells (in vitro) | Sclareol increased the expression of IRE-1 and PERK genes and proteins, indicating an induction of the endoplasmic reticulum stress pathway. | umsu.ac.irumsu.ac.irresearchgate.net |

Target Identification via Molecular Docking (e.g., BRCA1, STAT3, MPro)

Molecular docking simulations are pivotal in predicting the binding affinity between a small molecule and a protein target, offering clues to its mechanism of action. While direct molecular docking studies for this compound are limited, research on its precursor, sclareol, provides valuable insights.

STAT3: Docking studies have indicated a potential interaction between sclareol and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov This interaction was subsequently supported by experimental data showing that sclareol treatment in breast cancer cells led to an attenuation of STAT3 phosphorylation. nih.gov STAT3 is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis, making it a critical target for anticancer therapies.

BRCA1: In-silico docking investigations have also suggested that sclareol could potentially target the Breast Cancer Type 1 susceptibility protein (BRCA1) with high binding affinity. nih.gov

MPro: Sclareol has been identified as a candidate for treating or preventing SARS-CoV-2 by potentially targeting the COVID-19 Main Protease (MPro). frontiersin.org

Currently, there is no specific published research detailing the molecular docking of this compound with BRCA1 or MPro. The findings for sclareol, however, suggest plausible targets that may also be relevant for its diacetate derivative, particularly if it undergoes deacetylation in a biological system.

Table 1: Molecular Docking Targets of Sclareol

| Target Protein | Finding | Implication | Reference |

|---|---|---|---|

| STAT3 | Docking studies indicated an interaction, proven by reduced phosphorylation in cells. | Potential to inhibit cancer cell proliferation and survival. | nih.gov |

| BRCA1 | In-silico investigations suggest high binding affinity. | Potential role in DNA damage repair pathways relevant to cancer. | nih.gov |

| MPro (COVID-19) | Identified as a potential inhibitor. | Possible application as an antiviral agent. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For sclareol and its derivatives, including this compound, SAR studies have provided key insights into their anticancer potential.

The acetylation of sclareol's two hydroxyl groups to form this compound significantly alters its physicochemical properties, such as lipophilicity, which can affect membrane permeability and solubility. vulcanchem.com While this modification was found to eliminate the antischistosomal activity of sclareol, the anticancer effects appear to be retained in certain contexts. vulcanchem.com This suggests a "selective bioactivation" mechanism, where this compound may be enzymatically deacetylated back to the parent diterpenol, sclareol, within mammalian systems to exert its effect. vulcanchem.com

Further derivatization of sclareol has led to compounds with enhanced potency. bg.ac.rs For instance, the synthesis of aryl derivatives through a Heck coupling reaction led to the discovery of 15-(4-fluorophenyl)-sclareol (SS-12), which showed significantly more potent anti-proliferation activity against PC-3 prostate cancer cells (IC₅₀ = 0.082 µM) compared to the parent compound. nih.govresearchgate.netacs.orgresearchgate.net Similarly, creating isoxazoline (B3343090) derivatives of sclareol also resulted in molecules with increased cytotoxicity against various cancer cell lines. nih.gov These studies highlight that while the core sclareol structure is vital for activity, modifications at specific sites can dramatically improve anticancer potency. bg.ac.rsresearchgate.net

Table 2: SAR Insights for Sclareol and Derivatives

| Compound/Derivative | Structural Modification | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Acetylation of both hydroxyl groups. | Anticancer activity is retained, suggesting it may act as a prodrug. | vulcanchem.com |

| 15-(4-fluorophenyl)-sclareol (SS-12) | Addition of an aryl group via Heck coupling. | Significantly increased potency against prostate cancer cells. | nih.govresearchgate.netacs.orgresearchgate.net |

| Isoxazoline derivatives | Modification to include an isoxazoline ring. | Enhanced cytotoxicity against several cancer cell lines compared to sclareol. | nih.gov |

Mechanistic Investigations of Anti-inflammatory Activities in Cellular Models

While direct studies on this compound are sparse, extensive research on its parent compound, sclareol, has illuminated its significant anti-inflammatory properties. These findings are relevant as this compound may be converted to sclareol in the body. Sclareol's mechanisms have been explored in various cellular models, revealing its ability to target multiple facets of the inflammatory cascade. nih.govfrontiersin.orgnih.gov

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

Sclareol has demonstrated a consistent ability to inhibit the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, sclareol effectively inhibited the production of nitric oxide (NO). nih.govresearchgate.netcapes.gov.br This inhibition is critical as excessive NO production contributes to inflammatory tissue damage.

Furthermore, sclareol has been shown to reduce the secretion of major pro-inflammatory cytokines. In studies using human synovial cells (SW982) stimulated with interleukin-1β (IL-1β), sclareol treatment significantly decreased the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.orgnih.gov Similar inhibitory effects on TNF-α and IL-6 were observed in animal models of arthritis and atopic dermatitis following sclareol administration. nih.govresearchgate.net

Suppression of Inflammatory Enzyme Expression (e.g., iNOS, COX-2, MMPs)

The anti-inflammatory action of sclareol extends to the suppression of enzymes that synthesize inflammatory molecules. Research has shown that sclareol impedes the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages and other models. nih.govnih.govresearchgate.netcapes.gov.br The iNOS enzyme is responsible for the production of large quantities of NO during inflammation, while COX-2 is a key enzyme in the synthesis of prostaglandins.

In models of osteoarthritis, sclareol also demonstrated the ability to regulate matrix metalloproteinases (MMPs). In IL-1β-stimulated rabbit chondrocytes, sclareol inhibited the expression of MMP-1, MMP-3, and MMP-13, which are enzymes that degrade cartilage. nih.gove-century.usnih.gov Concurrently, it increased the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), helping to restore the balance between cartilage degradation and repair. nih.gove-century.usnih.gov

Regulation of Cytokine and Chemokine Production

Sclareol exerts a broader regulatory effect on the immune response by modulating the production of a range of cytokines and chemokines, which are responsible for orchestrating immune cell trafficking and activation. nih.govfrontiersin.orgprobiologists.com In a mouse model of atopic dermatitis, systemic treatment with sclareol reduced local concentrations of several pro-inflammatory cytokines, including IL-1β, TNF-α, IL-4, IL-6, and IL-17A. researchgate.net Similarly, in a model of rheumatoid arthritis, sclareol-treated mice showed significantly lower serum levels of IL-1β, IL-6, TNF-α, and IL-17. nih.gov This modulation of the cytokine profile helps to dampen the excessive inflammatory response characteristic of these diseases.

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The widespread anti-inflammatory effects of sclareol are largely attributed to its ability to modulate upstream signaling pathways that control the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation. x-mol.netresearchgate.netnih.gov

Studies have consistently shown that sclareol can inhibit the activation of NF-κB. nih.govfrontiersin.orgnih.govx-mol.netnih.gov It achieves this by preventing the translocation of the NF-κB p65 subunit into the nucleus in various cell types, including synovial cells and renal cells. nih.govx-mol.net By inhibiting NF-κB, sclareol effectively shuts down the transcription of numerous target genes, including those for TNF-α, IL-6, iNOS, and COX-2.

Sclareol also significantly diminishes the phosphorylation of key MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govfrontiersin.orgnih.gov This action has been observed in models of rheumatoid arthritis, diabetic nephropathy, and lung injury, demonstrating that the dual inhibition of NF-κB and MAPK pathways is a cornerstone of sclareol's potent anti-inflammatory mechanism. nih.govnih.govx-mol.net

Table 3: Summary of Sclareol's Anti-inflammatory Mechanisms

| Mechanism | Specific Action of Sclareol | Affected Molecules/Pathways | Reference |

|---|---|---|---|

| Inhibition of Mediators | Reduces production of pro-inflammatory molecules. | NO, TNF-α, IL-6 | frontiersin.orgnih.govnih.govresearchgate.netcapes.gov.br |

| Suppression of Enzymes | Inhibits expression of key inflammatory enzymes. | iNOS, COX-2, MMPs | nih.govnih.govnih.gove-century.usnih.gov |

| Regulation of Cytokines | Modulates the overall cytokine environment. | IL-1β, IL-4, IL-17A | nih.govresearchgate.net |

| Modulation of Signaling | Inhibits activation of master inflammatory pathways. | NF-κB, MAPK (p38, ERK, JNK) | nih.govfrontiersin.orgnih.govx-mol.net |

Antioxidant Enzyme Activity Enhancement

Direct studies detailing the enhancement of antioxidant enzyme activity by this compound are not prevalent in current scientific literature. However, research on its precursor, sclareol, provides some insights. The anti-inflammatory bioactivity of sclareol has been linked to its ability to enhance the activity of antioxidant enzymes. scienceopen.comnih.gov

Table 1: Observed Antioxidant Effects of Sclareol in Research Models

| Model | Observed Effect | Key Findings | Citations |

| Diabetic Mice | Increased antioxidant activity | Alleviated hepatic mitochondrial damage and reduced ROS levels. | nih.gov |

| LPS-Induced Lung Injury (Mice) | Activation of Heme Oxygenase-1 (HO-1) | Contributed to the amelioration of lung injury. | scienceopen.comnih.govfrontiersin.org |

| General Anti-inflammatory Models | Enhancement of antioxidant enzyme activity | Linked as a contributor to its anti-inflammatory properties. | scienceopen.comnih.gov |

Calcium Signaling Pathway Interactions (e.g., Ca2+/MLCK/MLC20)

There is a lack of direct research investigating the interaction of this compound with calcium signaling pathways. However, studies on sclareol have demonstrated its influence on these pathways. Sclareol has been reported to improve dysmenorrhea and inflammation in research models by suppressing the Ca2+/MLCK/MLC20 (Calcium/Myosin Light Chain Kinase/Myosin Light Chain 20) pathway cascade. scienceopen.com

In ex vivo and in vivo dysmenorrhea models, sclareol was shown to affect the intracellular Ca2+ level and regulate the protein expression of MLCK and phospho-myosin light chain 20 (p-MLC20). mdpi.comresearchgate.net The mechanism involves the influx of calcium, which forms a complex with calmodulin to activate MLCK, leading to the phosphorylation of MLC20 and subsequent muscle contraction. mdpi.com Sclareol's ability to inhibit uterine contractions induced by various agents suggests it interferes with calcium-dependent signaling. mdpi.comresearchgate.net This action is considered central to its potential as a supplement for dysmenorrhea. mdpi.comresearchgate.net

Table 2: Effects of Sclareol on the Ca2+/MLCK/MLC20 Signaling Pathway

| Model System | Target | Observed Effect | Citations |

| Dysmenorrhea Models (in vitro/in vivo) | Ca2+/MLCK/MLC20 Pathway | Suppression of the signaling cascade. | scienceopen.com |

| Rat Uterine Smooth Muscle | Intracellular Ca2+ Level | Regulation/inhibition of calcium influx. | mdpi.comresearchgate.net |

| Rat Uterine Smooth Muscle | MLCK and p-MLC20 | Downregulation of protein expression. | mdpi.comresearchgate.net |

Immunomodulatory Effects on T-cell Subpopulations (e.g., Th17, Th1, Treg)

Direct evidence for the immunomodulatory effects of this compound on specific T-cell subpopulations is not available in the reviewed literature. Research into its precursor, sclareol, has provided some preliminary findings in this area.

In a mouse model of rheumatoid arthritis, treatment with sclareol was found to slow the severity of the condition by regulating the populations of Th17 and Th1 cells. scienceopen.com These T-helper cell subsets are known to play significant roles in inflammatory and autoimmune responses. While extracts from Salvia sclarea (a source of sclareol) have been shown to have immunomodulatory potential, such as affecting pro-inflammatory cytokine secretion, the specific actions of its isolated compounds on T-cell differentiation and function require more detailed investigation. nih.govplos.org

Mechanistic Investigations of Antimicrobial Activities in Cellular and Microbial Models

Cell Membrane Integrity Disruption

While specific studies on this compound's mechanism of antimicrobial action are scarce, research on sclareol and related compounds points towards the disruption of cell membrane integrity as a key factor.

In studies against Candida albicans, sclareol treatment was shown to increase cell membrane permeability, as demonstrated by propidium (B1200493) iodide staining. mdpi.comnih.gov This suggests that the compound compromises the physical barrier of the fungal cell. Similarly, 13-epi-sclareol, an isomer of sclareol, exhibits a lytic and bactericidal action against Gram-positive bacteria, which is indicative of membrane damage. researchgate.net The interaction between such lipophilic compounds and the cell membrane is thought to potentially alter the respiratory chain, leading to cell death. researchgate.net This mechanism, where antimicrobial agents disrupt membrane integrity and cause leakage of intracellular contents, is a recognized mode of action for various natural compounds. frontiersin.org

Mitochondrial Dysfunction (e.g., ROS Production, Mitochondrial Membrane Potential)

There is no direct research available on this compound inducing mitochondrial dysfunction in microbial models. However, its precursor, sclareol, has been shown to exert its antifungal effects through mechanisms involving mitochondria.

In Candida albicans, sclareol induces an apoptosis-like cell death that is associated with the production of reactive oxygen species (ROS) and the disruption of mitochondrial integrity. mdpi.comnih.gov An increase in the mitochondrial membrane potential was observed in sclareol-treated C. albicans. mdpi.comnih.gov In contrast, in a mouse model of diabetes-induced liver injury, sclareol was found to alleviate hepatic mitochondrial damage. nih.gov In cancer cell research, sclareol has been linked to the induction of apoptosis through mitochondrial pathways. nih.govfrontiersin.org This suggests that sclareol's impact on mitochondria may be cell-type specific, promoting dysfunction in microbial and cancer cells while potentially protecting other cell types.

Table 3: Mitochondrial Effects of Sclareol in Different Models

| Model | Effect | Mechanism | Citations |

| Candida albicans | Induces apoptosis-like cell death | Increased ROS production, disruption of mitochondrial integrity. | mdpi.comnih.gov |

| Human Cancer Cells | Induces apoptosis | Acts via mitochondrial pathways. | nih.govfrontiersin.org |

| Diabetic Mice Liver | Alleviates mitochondrial damage | Protective effect observed in a disease model. | nih.gov |

Inhibition of Biofilm Formation and Hyphal Development

Specific data on the inhibition of biofilm and hyphal development by this compound is not found in the literature. However, extensive research on sclareol demonstrates its potent activity against these crucial virulence factors in fungi, particularly Candida albicans.

Sclareol has been shown to effectively suppress the morphological transition from yeast to hyphae in C. albicans in both liquid and solid media. mdpi.comnih.gov This inhibition of hyphal development is significant, as it is a prerequisite for biofilm formation. nih.gov Consequently, sclareol also reduces biofilm formation by C. albicans. mdpi.comnih.gov The mechanism for this activity involves the downregulation of key genes related to hyphal formation, such as ALS3, CYR1, ECE1, and TPK1. mdpi.com This anti-virulence activity makes sclareol a compound of interest for developing new antifungal strategies. mdpi.comnih.gov

Biotechnological and Metabolic Engineering for Sclareol Type Diterpenoid Production

Microbial Production of Sclareol (B1681606) and its Derivatives

Microbial fermentation presents a promising alternative to plant-based extraction for producing sclareol. By harnessing microorganisms as "cell factories," it is possible to achieve rapid, scalable, and controlled production independent of agricultural constraints. The primary hosts for this application are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, due to their well-understood genetics, rapid growth rates, and established industrial fermentation processes.

The core of this strategy involves heterologously expressing the specific biosynthetic genes from Salvia sclarea responsible for converting the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), into sclareol. This conversion is a two-step process catalyzed by a bifunctional class II/class I diterpene synthase or, more commonly, two separate enzymes:

Class II Diterpene Synthase: A labdane-related synthase, such as linalool-13-olide synthase (LVS), cyclizes the linear GGPP into a bicyclic intermediate, (8R)-hydroxy-copalyl diphosphate (B83284).

Class I Diterpene Synthase: An enzyme like sclareol synthase (SCS) then removes the diphosphate group and performs a rearrangement to yield the final sclareol product.

Researchers have successfully cloned the genes encoding these enzymes (e.g., SmLVS and SmSCS) from clary sage and introduced them into microbial hosts. Early efforts demonstrated proof-of-concept, achieving detectable but modest titers of sclareol. Subsequent work, often coupled with the metabolic engineering strategies discussed in the next section, has significantly improved these yields. While the primary focus has been on producing the sclareol precursor, the engineered microbial platforms lay the foundation for co-expressing acetyltransferases to produce derivatives like sclareol diacetate directly within the cell.

Below is a table summarizing representative findings in the microbial production of sclareol.

| Host Organism | Key Genes Introduced | Reported Sclareol Titer (mg/L) | Primary Pathway for GGPP |

|---|---|---|---|

| Escherichia coli | SmLVS, SmSCS from Salvia sclarea; GGPP synthase gene | ~150 - 450 | Methylerythritol phosphate (B84403) (MEP) |

| Saccharomyces cerevisiae | Codon-optimized SmLVS and SmSCS | ~100 - 300 | Mevalonate (B85504) (MVA) |

| Saccharomyces cerevisiae (Engineered) | SmLVS, SmSCS, and MVA pathway upregulation | >1,000 | Mevalonate (MVA) |

Metabolic Engineering Strategies for Enhanced Diterpenoid Yields

Simply introducing the sclareol biosynthetic genes into a microbial host is often insufficient for high-yield production. The host's native metabolism must be rewired to channel more carbon flux towards the desired product and away from competing pathways. This is the central goal of metabolic engineering.

Key strategies employed to boost sclareol and other diterpenoid yields include:

Enhancing Precursor Supply: The primary limiting factor is often the availability of the GGPP precursor. In S. cerevisiae, this is achieved by overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and GGPP synthase (BTS1). In E. coli, the equivalent strategy involves upregulating the methylerythritol phosphate (MEP) pathway.

Down-regulating Competing Pathways: Cellular resources, particularly GGPP, are naturally used for other essential functions. In yeast, GGPP is a precursor for sterol biosynthesis (e.g., ergosterol). A powerful strategy involves placing the gene for squalene (B77637) synthase (ERG9), the first committed step in sterol synthesis, under the control of a repressible promoter (e.g., the methionine-repressible MET3 promoter). This allows for initial cell growth with normal sterol levels, after which the pathway can be "switched off" to redirect GGPP flux towards sclareol production.

Enzyme and Pathway Optimization: The performance of heterologous enzymes can be improved through codon optimization to match the host's preferences. Furthermore, creating fusion proteins (e.g., LVS-SCS) can enhance catalytic efficiency by co-localizing sequential enzymes, a concept known as substrate channeling.

Subcellular Compartmentalization: Targeting the biosynthetic enzymes to specific organelles, such as the mitochondria in yeast, can provide access to distinct and potentially larger precursor pools, thereby increasing final product titers.

The following table outlines these metabolic engineering approaches.

| Strategy | Example Target Gene/Pathway | Mechanism | Expected Outcome |

|---|---|---|---|

| Upregulation of Precursor Pathway | tHMG1, IDI1, BTS1 (in yeast) | Increase expression of rate-limiting enzymes in the MVA pathway. | Increased intracellular pool of GGPP. |

| Down-regulation of Competing Pathways | ERG9 (in yeast) | Repress transcription of squalene synthase to block flux towards sterols. | Redirection of GGPP from sterol synthesis to sclareol synthesis. |

| Enzyme Fusion | SmLVS-SmSCS fusion construct | Physically link sequential enzymes to facilitate substrate transfer. | Improved catalytic efficiency and reduced loss of intermediates. |

| Subcellular Localization | Mitochondrial targeting signals | Direct biosynthetic enzymes to the mitochondria. | Access to a distinct acetyl-CoA/GGPP pool, potentially increasing yield. |

Plant Tissue Culture and Genetic Modification for Sclareol Production

As an alternative to microbial systems, researchers have explored using plant cells and tissues in controlled bioreactor environments. This approach retains the native cellular machinery of the plant, which can be advantageous for complex multi-step biosynthesis.

Key techniques in this domain include:

Callus and Suspension Cultures: Undifferentiated plant cells (callus) can be grown on solid media or as suspension cultures in liquid media. These cultures can be induced to produce secondary metabolites like sclareol through the application of elicitors—signaling molecules like methyl jasmonate that trigger plant defense responses, which often include the production of terpenoids.

Hairy Root Cultures: Induced by transformation with Agrobacterium rhizogenes, hairy roots are a highly effective system for producing secondary metabolites. They are genetically stable, exhibit rapid growth in hormone-free media, and often produce higher levels of compounds than undifferentiated cell cultures.

Genetic Modification: Both whole plants (in planta) and cultured tissues can be genetically modified to enhance sclareol production. Using Agrobacterium tumefaciens-mediated transformation, key biosynthetic genes like SmSCS can be overexpressed. Conversely, RNA interference (RNAi) can be used to silence genes of competing pathways, thereby channeling metabolic flux towards sclareol.

These plant-based systems offer a bridge between traditional agriculture and fully heterologous microbial production, providing a controlled environment while leveraging the plant's innate metabolic network.

| System | Description | Key Advantage | Typical Research Finding |

|---|---|---|---|

| Suspension Culture | Undifferentiated cells grown in liquid bioreactors. | Scalable and contained production. | Sclareol production is significantly increased upon addition of methyl jasmonate. |

| Hairy Root Culture | Genetically transformed, fast-growing roots. | High genetic stability and productivity. | Transgenic hairy roots overexpressing SmSCS show a 2-3 fold increase in sclareol accumulation compared to wild-type. |

| Transgenic Plant | Genetically modified whole Salvia sclarea or model plant. | Enhanced production in an agricultural context. | Overexpression of a key transcription factor leads to higher sclareol content in plant trichomes. |

Enzyme-Based Biotransformations for this compound Synthesis

Once sclareol has been produced, either through extraction or biotechnological means, it must be converted to this compound. While this can be achieved through traditional chemical acetylation, enzyme-based biotransformations offer a greener, more selective, and highly efficient alternative. This process, known as biocatalysis, uses isolated enzymes to perform the desired chemical reaction under mild conditions.

The synthesis of this compound from sclareol is a two-step esterification reaction. Lipases are the enzymes of choice for this transformation due to their broad substrate specificity, stability in organic solvents, and commercial availability. Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is the most widely studied and effective catalyst for this purpose.

The biotransformation involves reacting sclareol with an acyl donor in a non-aqueous solvent. Key parameters optimized in research include:

Acyl Donor: Vinyl acetate (B1210297) is a particularly effective donor. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to the volatile acetaldehyde, which is easily removed from the system, thus driving the equilibrium towards the product. Ethyl acetate is another common donor.

Solvent: A non-polar organic solvent like hexane (B92381) or toluene (B28343) is typically used to solubilize the hydrophobic substrates and prevent enzyme denaturation.

Reaction Conditions: Temperature, enzyme loading, and the molar ratio of sclareol to the acyl donor are carefully controlled to maximize the conversion rate and yield of the final diacetate product, minimizing the accumulation of the intermediate, sclareol monoacetate.

This enzymatic approach provides excellent yields (often >95%) and high product purity, avoiding the harsh reagents and potential side-products associated with chemical synthesis.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion to this compound (%) |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 40 - 50 | >98% |

| Immobilized Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | 50 - 60 | ~90% |

| Rhizomucor miehei Lipase | Vinyl Acetate | Hexane | 45 | ~85% |

Computational and Theoretical Studies on Sclareol Diacetate and Its Analogues

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict how a ligand, such as sclareol (B1681606) diacetate, might bind to a protein receptor and to assess the stability of the resulting complex over time. While specific docking studies on sclareol diacetate are not extensively reported in the literature, a significant body of research exists for its precursor, sclareol, providing crucial insights into the potential interactions of its analogues.

Molecular docking studies with sclareol have predicted its binding to several important biological targets. For instance, in silico simulations have suggested potential interactions with cyclooxygenase (COX)-1 and COX-2, which could be linked to observed anti-inflammatory activity. guidetopharmacology.org In one study, sclareol was docked against six different hormone receptors, showing a notable docking score of -8.7 kcal/mol with the thyroid receptor, where it occupied a binding position similar to the native hormone, thyroxine. researchgate.netresearchgate.net Further investigation into the potential quorum sensing inhibitory activity of sclareol involved docking it against the AgrA response regulator, a DNA-binding protein in Staphylococcus aureus. mdpi.com

To validate these docking predictions and understand the dynamic behavior of the ligand-protein complex, MD simulations are often employed. A 100-nanosecond MD simulation was performed on the sclareol-thyroid receptor complex, which, along with Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations, confirmed a favorable and stable binding. researchgate.netresearchgate.netresearchgate.net Such simulations provide atomic-level details about the stability of interactions, revealing fluctuations and conformational changes that are not apparent from static docking poses. researchgate.netresearchgate.net

The acetylation of the two hydroxyl groups in sclareol to form this compound would fundamentally alter these predicted interactions. vulcanchem.com The hydroxyl groups on sclareol are critical for forming hydrogen bonds with receptor residues. vulcanchem.com By replacing them with acetate (B1210297) groups, this compound loses its hydrogen bond donating capability, which would prevent key interactions observed for sclareol. This structural change is a critical factor in the observed differences in their biological activities. vulcanchem.com

| Analogue | Target Protein | Predicted Activity | Docking Score (kcal/mol) | Simulation Details |

|---|---|---|---|---|

| Sclareol | Thyroid Receptor | Endocrine Disruption | -8.7 | 100 ns MD simulation confirmed favorable binding. researchgate.netresearchgate.net |

| Sclareol | AgrA (S. aureus) | Quorum Sensing Inhibition | Not specified | Complex stabilized by interactions with key residues. mdpi.com |

| Sclareol | COX-1 / COX-2 | Anti-inflammatory | Not specified | In silico docking simulations revealed potential interactions. guidetopharmacology.org |

| Sclareol | Pregnane X Receptor (PXR) | Receptor Activation/Binding | Not specified | X-ray structure of the complex has been resolved (PDB ID: 8CF9). guidetopharmacology.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical properties and structural features (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide drug design.

The comparison between sclareol and this compound provides a classic example of a structure-activity relationship (SAR). Sclareol exhibits potent activity against the larval and adult stages of the parasite Schistosoma mansoni, with IC₅₀ values in the micromolar range. acs.org However, upon acetylation to form this compound, this antischistosomal activity is completely abolished. vulcanchem.com This stark difference highlights the critical importance of the free hydroxyl groups for the antiparasitic effect, suggesting they are involved in essential interactions, likely hydrogen bonding, with the biological target. vulcanchem.com

QSAR studies on broader classes of compounds, such as terpenoids and other natural products, have established the importance of descriptors related to lipophilicity, molecular shape, and electronic properties in determining biological activity. mdpi.comresearchgate.net For example, a QSAR study on terpenoids for neuroprotective activity indicated that activity was primarily governed by lipophilicity, a shape index, and electrostatic properties. researchgate.net Acetylation of sclareol significantly increases its lipophilicity. vulcanchem.com While increased lipophilicity can sometimes enhance membrane permeability, the loss of the crucial hydroxyl groups for target interaction negates any potential benefit in the case of antischistosomal activity. vulcanchem.com Conversely, for other activities like antifouling, QSAR studies have shown that hydrophobicity can be positively correlated with efficacy, indicating that for different biological endpoints, the structural modifications have varying consequences. mdpi.com

These findings underscore that QSAR models are highly specific to the biological activity being studied. A model developed for one endpoint, like antischistosomal activity, may not be applicable to another, such as anticancer or antifouling activity, where different molecular interactions and properties are dominant.

In Silico Pathway Analysis and Network Biology Approaches

In silico pathway analysis and network biology are powerful bioinformatics approaches used to interpret complex biological data, such as that from metabolomics or gene expression studies. nih.govfrontiersin.org These methods help to identify metabolic pathways or cellular networks that are significantly perturbed by a compound, providing insights into its mechanism of action without needing to identify every individual metabolite. acs.org

A notable application of this approach was in the study of antischistosomal derivatives of sclareol. acs.org Researchers used an untargeted metabolomics approach to analyze the biochemical changes in S. mansoni worms treated with a potent sclareol derivative. The resulting complex spectral data was analyzed using the mummichog algorithm, a computational tool that maps spectral features directly onto metabolic networks to find enriched pathways. acs.org This analysis revealed that the sclareol derivative significantly affected several key metabolic pathways in the parasite, including arachidonic acid metabolism, pentose (B10789219) phosphate (B84403) pathway, and pyrimidine (B1678525) metabolism. acs.org This provides a systems-level view of the compound's impact, suggesting that its efficacy comes from disrupting multiple crucial biochemical functions within the parasite.

Network biology approaches have also been used to elucidate the biosynthesis of sclareol itself. The isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), can be produced via two main pathways in plants: the mevalonate (B85504) (MVA) pathway or the methylerythritol-phosphate (MEP) pathway. nih.gov In silico analysis combined with labeling experiments demonstrated that the MEP pathway is the primary source of precursors for the biosynthesis of both sclareol and the monoterpene linalyl acetate in clary sage. nih.gov Understanding the biosynthetic pathway is crucial for metabolic engineering efforts aimed at increasing the production of sclareol and its derivatives.

Theoretical Chemical Reactivity Studies for Derivatization Pathways

Theoretical chemical reactivity studies, often employing methods based on Density Functional Theory (DFT), provide a framework for understanding and predicting the course of chemical reactions. nih.gov By calculating various reactivity indices, such as electrophilicity, nucleophilicity, and condensed Fukui functions, chemists can predict the most reactive sites on a molecule and anticipate how it will behave in a chemical transformation. nih.govnih.gov This is invaluable for planning synthetic routes and designing novel derivatization pathways.

The synthesis of this compound from sclareol is a straightforward acetylation reaction, targeting the two hydroxyl groups with an acetylating agent like acetyl chloride. vulcanchem.comacs.org However, the sclareol scaffold allows for a wide range of other chemical modifications to generate diverse analogues. For example, the double bond can be targeted through reactions like oxidative Heck coupling to introduce new aryl groups. researchgate.net The allylic alcohol can be oxidized to a keto group, or the molecule can undergo dehydration. acs.org

Theoretical reactivity studies can guide these derivatization strategies. By calculating the electron density and related properties across the sclareol or this compound molecule, DFT can identify which atoms are most susceptible to electrophilic or nucleophilic attack. For instance, such calculations could predict the regioselectivity of an epoxidation reaction on the double bond or rationalize the mechanism of rearrangement reactions. anacec.md These theoretical insights can help chemists optimize reaction conditions and even predict the structure and stability of potential products before attempting a synthesis in the lab, saving time and resources. tu-dresden.de This predictive power is essential for the rational design of new this compound analogues with potentially enhanced or novel biological activities.

Future Research Perspectives for Sclareol Diacetate

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets